
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylpivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylpivalamide, commonly known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 is a pivaloyloxymethyl prodrug of 2-hydroxy-7-methylquinoline (HMQ), which is a potent iron chelator. The synthesis of HM-3 involves the reaction of HMQ with isopropylpivaloyloxymethyl chloride, leading to the formation of the prodrug.
Mécanisme D'action
The mechanism of action of HM-3 is primarily attributed to its ability to chelate iron. Iron is an essential element for the growth and proliferation of cancer cells. HM-3 binds to iron and forms a complex that induces cell death in cancer cells. Additionally, HM-3 reduces the levels of iron in the brain, which is known to contribute to the pathogenesis of neurodegenerative diseases. HM-3 also possesses antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
HM-3 has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells by chelating iron. HM-3 also reduces the levels of iron in the brain, which is known to contribute to the pathogenesis of neurodegenerative diseases. Additionally, HM-3 possesses antibacterial activity by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HM-3 in lab experiments include its potent anti-cancer activity, its ability to reduce the levels of iron in the brain, and its antibacterial activity. However, the limitations of using HM-3 in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of HM-3. One potential direction is the investigation of its potential use in the treatment of other diseases such as viral infections and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration of HM-3 in humans. Furthermore, the development of novel prodrugs of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylpivalamide could lead to the discovery of more potent iron chelators with therapeutic potential.
Méthodes De Synthèse
The synthesis of HM-3 involves a multi-step process that begins with the synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylpivalamide. This compound is synthesized by the reaction of 2-amino-3-methylquinoline with 2-cyanoacetamide. The resulting product is then subjected to hydrolysis and decarboxylation to obtain this compound. The synthesis of HM-3 involves the reaction of this compound with isopropylpivaloyloxymethyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain HM-3.
Applications De Recherche Scientifique
HM-3 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-cancer activity by chelating iron and inducing cell death in cancer cells. HM-3 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce the levels of iron in the brain, which is known to contribute to the pathogenesis of these diseases. Additionally, HM-3 has been studied for its potential use in the treatment of bacterial infections, as it possesses antibacterial activity.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12(2)21(18(23)19(4,5)6)11-15-10-14-8-7-13(3)9-16(14)20-17(15)22/h7-10,12H,11H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRUUCJEDFJMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


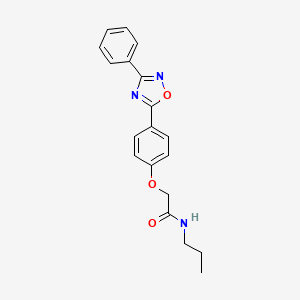
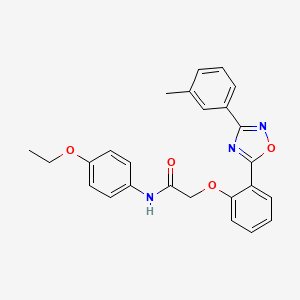
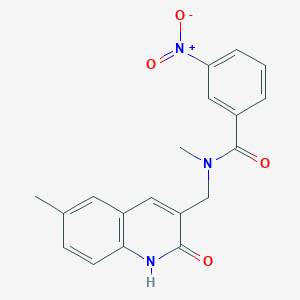
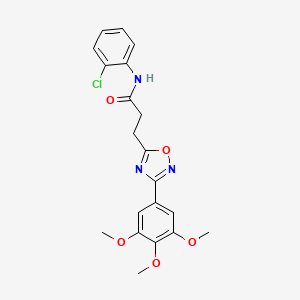
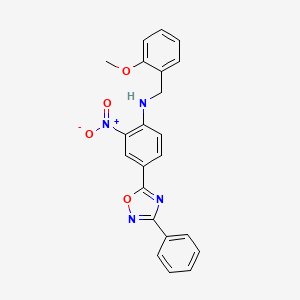

![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)
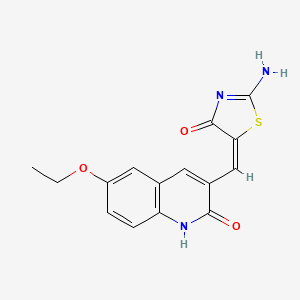
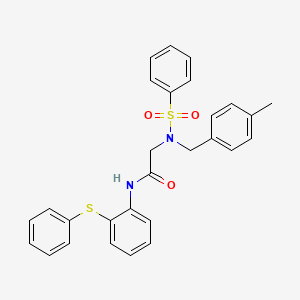
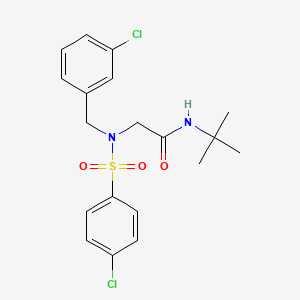
![4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7703728.png)

![1-(2-chlorobenzoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B7703746.png)